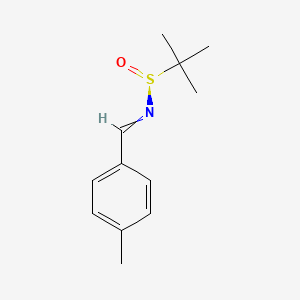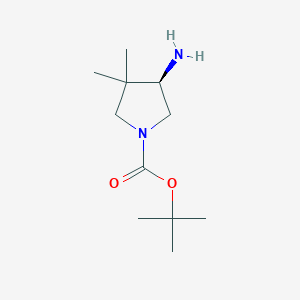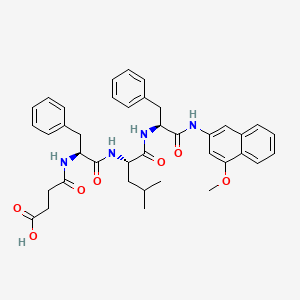
Suc-Phe-Leu-Phe-4MbNA
描述
It is primarily used in enzymatic assays to measure the activity of proteases such as chymotrypsin and Lon proteases from Escherichia coli. The compound has a molecular formula of C39H44N4O7 and a molecular weight of 680.79 g/mol.
作用机制
Target of Action
Suc-Phe-Leu-Phe-4MbNA is a fluorescent peptide substrate that primarily targets chymotrypsin and Lon proteases . These enzymes play crucial roles in various biological processes. Chymotrypsin is a digestive enzyme that aids in the breakdown of proteins in the digestive system. Lon protease, on the other hand, is an ATP-dependent protease that degrades abnormal proteins and short-lived regulatory proteins, contributing to the quality control of intracellular proteins .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. In the presence of ATP, Lon protease cleaves the peptide bonds of the substrate . The specific interaction between this compound and these enzymes allows for the monitoring of their activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is protein degradation. This process is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of certain proteins .
Result of Action
The cleavage of this compound by chymotrypsin and Lon proteases results in the generation of smaller peptide fragments. This enzymatic activity can be monitored due to the fluorescent nature of the compound . In the context of Lon protease, the cleavage of the substrate can contribute to the degradation of abnormal proteins and the regulation of short-lived regulatory proteins .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of Lon protease towards the compound is enhanced in the presence of ATP
生化分析
Cellular Effects
Suc-Phe-Leu-Phe-4MbNA influences cellular processes by serving as a substrate for proteases that regulate protein degradation and turnover. In particular, Lon proteases, which interact with this compound, are involved in the degradation of misfolded or damaged proteins, thereby maintaining cellular homeostasis . The activity of these proteases can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by proteases such as chymotrypsin and Lon proteases. These enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond and releasing 4-methoxy-β-naphthylamine . This reaction is facilitated by the specific amino acid sequence of this compound, which is recognized by the active sites of the proteases. The cleavage of this compound by Lon proteases is ATP-dependent, highlighting the role of ATP in modulating protease activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures and in the absence of light . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for protease assays. Long-term studies have shown that the activity of proteases towards this compound can be inhibited by factors such as the presence of detergents like SDS .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays, allowing for the measurement of enzyme kinetics and activity . At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions and leading to cellular stress or damage . It is essential to optimize the dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. The compound is cleaved by proteases such as chymotrypsin and Lon proteases, resulting in the release of 4-methoxy-β-naphthylamine . This reaction is part of the broader metabolic processes that regulate protein homeostasis within cells. The interaction of this compound with these proteases highlights its role in modulating metabolic flux and maintaining cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments where protease activity is prevalent . The compound may be directed to these compartments through targeting signals or post-translational modifications that guide its transport. The subcellular localization of this compound can affect its activity and function, as the local concentration of proteases and other interacting biomolecules can influence the rate and efficiency of substrate cleavage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Leu-Phe-4MbNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling, washing, and deprotection steps. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions: Suc-Phe-Leu-Phe-4MbNA undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin and Lon proteases. The hydrolysis of the peptide bond releases 4-methoxy-β-naphthylamine, which can be detected spectrophotometrically .
Common Reagents and Conditions: The enzymatic hydrolysis of this compound is typically carried out in a buffered solution, such as Tris-HCl buffer, at a pH of around 8.0. The presence of magnesium chloride (MgCl2) and adenosine triphosphate (ATP) can enhance the activity of Lon proteases .
Major Products Formed: The primary product formed from the hydrolysis of this compound is 4-methoxy-β-naphthylamine. This compound can be quantified to determine the activity of the protease being studied .
科学研究应用
Suc-Phe-Leu-Phe-4MbNA is widely used in scientific research to study the activity of proteases. In chemistry, it serves as a substrate in enzymatic assays to measure the catalytic efficiency of proteases. In biology, it is used to investigate the role of proteases in various cellular processes, including protein degradation and regulation. In medicine, the compound is employed in the development of diagnostic assays for diseases associated with protease activity, such as inflammatory diseases. Additionally, it has applications in the pharmaceutical industry for screening potential protease inhibitors.
相似化合物的比较
Similar Compounds:
- Suc-Ala-Ala-Pro-Phe-4-nitroanilide
- Suc-Phe-4-nitroanilide
- Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin
Uniqueness: Suc-Phe-Leu-Phe-4MbNA is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group. This group allows for the spectrophotometric detection of protease activity, making it a valuable tool in enzymatic assays. Compared to other similar compounds, this compound offers a higher sensitivity and specificity for certain proteases, such as Lon proteases.
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N4O7/c1-25(2)20-31(42-39(49)32(21-26-12-6-4-7-13-26)41-35(44)18-19-36(45)46)38(48)43-33(22-27-14-8-5-9-15-27)37(47)40-29-23-28-16-10-11-17-30(28)34(24-29)50-3/h4-17,23-25,31-33H,18-22H2,1-3H3,(H,40,47)(H,41,44)(H,42,49)(H,43,48)(H,45,46)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHRTTCWUYWOAB-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201982-89-0 | |
| Record name | 201982-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


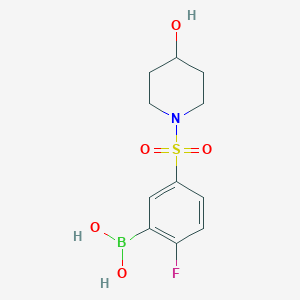

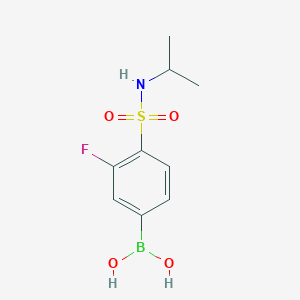
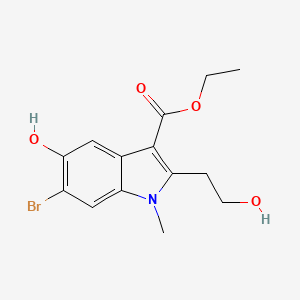

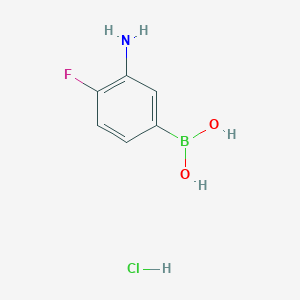
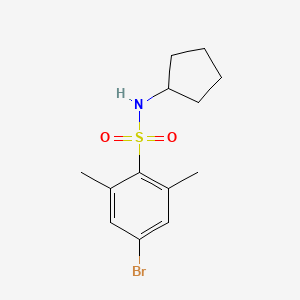
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)
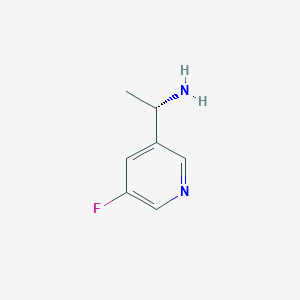

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
